molecular formula C17H24N2O3 B1273742 tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate CAS No. 844891-09-4

tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate

Cat. No.: B1273742
CAS No.: 844891-09-4
M. Wt: 304.4 g/mol
InChI Key: UMXKYTSTYWRBBK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.39 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Properties

IUPAC Name

tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,13H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKYTSTYWRBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383737
Record name tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-09-4
Record name 1,1-Dimethylethyl 4-[(4-formylphenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Alkylation of Boc-Piperazine

The most common method involves alkylation of N-Boc-piperazine with 4-formylbenzyl bromide or chloride.

Procedure

  • Reagents :
    • N-Boc-piperazine (1 equiv)
    • 4-Formylbenzyl bromide (1.1 equiv)
    • Base: K₂CO₃ or Et₃N (2 equiv)
    • Solvent: DMF or acetonitrile
  • Conditions :
    • Temperature: 60–80°C
    • Duration: 12–24 hours
  • Workup :
    • Extraction with ethyl acetate
    • Purification via silica gel chromatography (hexane/EtOAc)
  • Yield : 70–85%.

Mechanism :
The reaction proceeds via SN2 nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic benzyl halide. The Boc group enhances nitrogen nucleophilicity while preventing over-alkylation.

Reductive Amination

An alternative route employs reductive amination to introduce the formylbenzyl group post-alkylation.

Procedure

  • Step 1 : Alkylation of Boc-piperazine with 4-bromobenzyl bromide.
  • Step 2 : Oxidation of the bromine substituent to aldehyde using Pd-catalyzed formylation or ozonolysis.
  • Yield : 60–75%.

Advantages :

  • Avoids handling unstable 4-formylbenzyl halides.
  • Enables late-stage functionalization.

Suzuki-Miyaura Coupling

For advanced derivatives, Suzuki coupling introduces the formylbenzyl moiety via boronic esters.

Procedure

  • Reagents :
    • Boc-piperazine with aryl halide (e.g., 4-bromophenyl)
    • 4-Formylphenylboronic acid (1.2 equiv)
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: Na₂CO₃
  • Conditions :
    • Solvent: DME/H₂O (3:1)
    • Temperature: 80°C, 6 hours
  • Yield : 65–80%.

Industrial-Scale Synthesis

Continuous Flow Processes

To enhance efficiency, industries adopt flow chemistry:

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 20–30 minutes
  • Throughput : 1–5 kg/day
  • Purity : >99% (HPLC).

Table 1: Comparison of Industrial vs. Laboratory Methods

Parameter Laboratory Method Industrial Method
Reaction Time 12–24 hours 2–4 hours
Solvent Consumption 500 mL/g product 50 mL/g product
Yield 70–85% 85–92%
Cost per Gram $120–150 $40–60

Optimization Strategies

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO improve reaction rates but require rigorous drying.
  • Weak Bases : Et₃N minimizes side reactions compared to stronger bases like NaOH.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts alkylation efficiency in biphasic systems.
  • Microwave Assistance : Reduces reaction time to 1–2 hours with 10–15% higher yields.

Analytical Characterization

Key Data :

  • ¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.80 (d, 2H, ArH), 7.50 (d, 2H, ArH), 3.45 (t, 4H, piperazine), 1.44 (s, 9H, Boc).
  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).

Challenges and Solutions

Over-Alkylation

  • Cause : Excess benzyl halide or prolonged reaction time.
  • Solution : Use stoichiometric benzyl halide and monitor via TLC.

Boc Deprotection

  • Risk : Acidic conditions (e.g., HCl/dioxane) may cleave the Boc group prematurely.
  • Mitigation : Employ mild bases (e.g., NaHCO₃) during workup.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The formyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison: tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. Compared to its analogs, it offers greater versatility in chemical modifications and biological interactions, making it a preferred choice in various research applications .

Biological Activity

tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, known by its CAS number 844891-09-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.39 g/mol
  • InChI Key : UMXKYTSTYWRBBK-UHFFFAOYSA-N
  • Synonyms : tert-butyl 4-(4-formylphenyl) methyl piperazine-1-carboxylate, among others.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various enzymatic pathways. It has been shown to exhibit anxiolytic and antidepressant-like properties , potentially through modulation of serotonergic pathways.

Key Mechanisms:

  • Serotonergic Modulation : Research indicates that this compound may influence serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation and anxiety responses .
  • Enzyme Inhibition : Similar to other piperazine derivatives, it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of serotonin and other neurotransmitters .

The compound has been evaluated for its biochemical properties, which include:

  • Stability : It exhibits favorable stability in physiological conditions, which is critical for its potential therapeutic applications.
  • Bioavailability : Its lipophilicity contributes to its absorption and distribution within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anxiolytic Effects in Animal Models :
    • A study demonstrated that administration of this compound resulted in increased time spent in the center of the open field test (OFT), indicating reduced anxiety levels in mice . The effects were confirmed using the elevated plus maze (EPM), supporting its potential as an anxiolytic agent.
  • Antidepressant Activity :
    • In forced swim tests (FST) and tail suspension tests (TST), the compound significantly reduced immobility time, suggesting antidepressant-like effects. These effects were abolished with pretreatment using WAY100635, indicating a serotonergic mechanism .
  • Pharmacological Profile Comparison :
    The following table summarizes the comparative pharmacological profiles of various piperazine derivatives:
Compound NameAnxiolytic ActivityAntidepressant ActivityMechanism
This compoundYesYesSerotonergic modulation
LQFM104YesYesSerotonergic pathways
Other DerivativesVariesVariesVarious mechanisms

Q & A

Q. How is the compound utilized in the development of kinase inhibitors?

  • Methodology : The piperazine scaffold serves as a hinge-binding motif in kinase active sites. For Bruton’s tyrosine kinase (BTK) inhibitors, sulfonamide derivatives of tert-butyl piperazine showed IC50 values <100 nM in enzymatic assays. Docking studies revealed hydrogen bonding with catalytic lysine residues .
  • Case Study : tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate derivatives demonstrated anti-leukemic activity via BTK pathway inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate

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